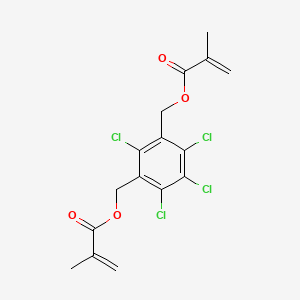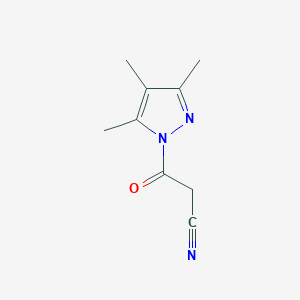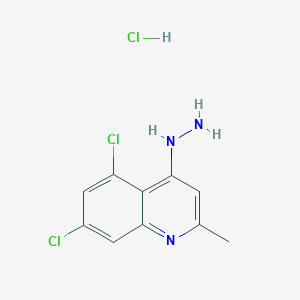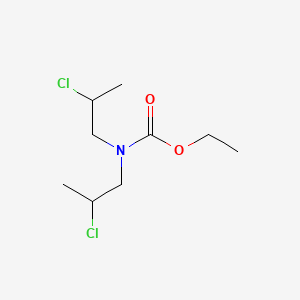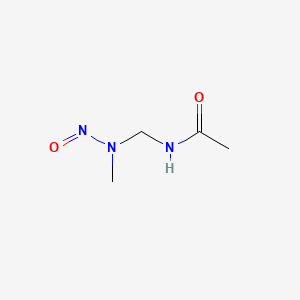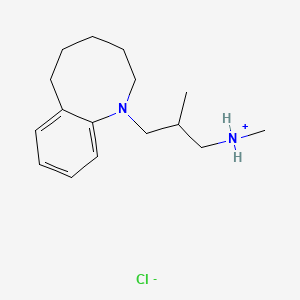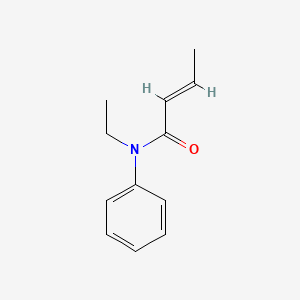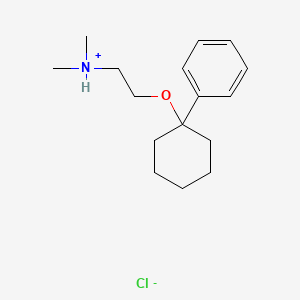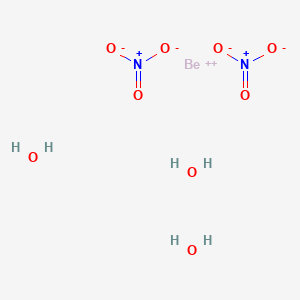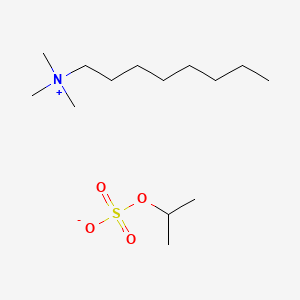
Trimethyloctylammonium isopropyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyloctylammonium isopropyl sulfate is a quaternary ammonium compound with the molecular formula C14H33NO4S and a molar mass of 311.48112 g/mol . It is commonly used in various industrial and research applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyloctylammonium isopropyl sulfate typically involves the quaternization of octylamine with trimethylamine, followed by the reaction with isopropyl sulfate. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of trimethyloctylammonium isopropyl sulfate is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Trimethyloctylammonium isopropyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Trimethyloctylammonium isopropyl sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:
Mechanism of Action
The mechanism of action of trimethyloctylammonium isopropyl sulfate involves its interaction with cell membranes and proteins. It disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can denature proteins by disrupting their tertiary and quaternary structures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trimethyloctylammonium isopropyl sulfate include:
- Decyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
- Cetyltrimethylammonium bromide
Uniqueness
Trimethyloctylammonium isopropyl sulfate is unique due to its specific chain length and functional groups, which confer distinct surfactant properties. Compared to its analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it suitable for a wide range of applications .
Properties
CAS No. |
78480-19-0 |
|---|---|
Molecular Formula |
C14H33NO4S |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
propan-2-yl sulfate;trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N.C3H8O4S/c1-5-6-7-8-9-10-11-12(2,3)4;1-3(2)7-8(4,5)6/h5-11H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1 |
InChI Key |
MECHTLVCMVFLSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


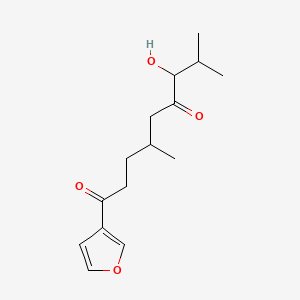
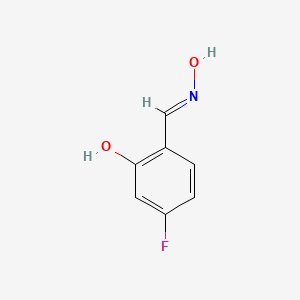
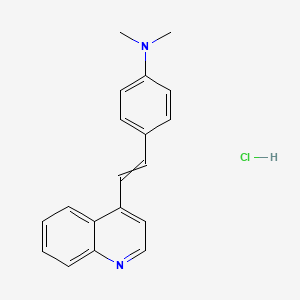
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)
